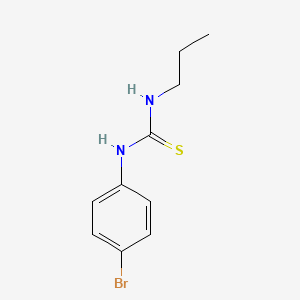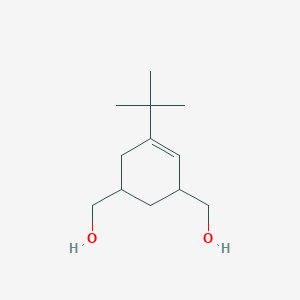
2-(4-acetylphenoxy)-N-(2-methoxyethyl)-N-(3-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylphenoxy)-N-(2-methoxyethyl)-N-(3-thienylmethyl)acetamide is a chemical compound that belongs to the family of acetamides. It is also known as TA-8995 or ETC-1002 and has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 2-(4-acetylphenoxy)-N-(2-methoxyethyl)-N-(3-thienylmethyl)acetamide involves the inhibition of ATP-citrate lyase (ACL), an enzyme that plays a key role in the production of cholesterol in the liver. By inhibiting ACL, this compound reduces the production of cholesterol in the liver and increases the uptake of LDL in the liver.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models and clinical trials. It has been shown to have lipid-lowering effects by reducing the levels of total cholesterol, LDL, and triglycerides in the blood. It also has anti-inflammatory and anti-oxidant properties that can help to reduce the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-acetylphenoxy)-N-(2-methoxyethyl)-N-(3-thienylmethyl)acetamide in lab experiments is its specificity for ACL inhibition. This makes it a useful tool for studying the role of ACL in cholesterol metabolism and the development of cardiovascular diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-acetylphenoxy)-N-(2-methoxyethyl)-N-(3-thienylmethyl)acetamide. One area of research is the development of more potent and selective ACL inhibitors that can be used in the treatment of hypercholesterolemia and atherosclerosis. Another area of research is the investigation of the anti-inflammatory and anti-oxidant properties of this compound and their potential therapeutic applications in the treatment of other diseases such as cancer and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases. Its mechanism of action involves the inhibition of ACL, which reduces the production of cholesterol in the liver and increases the uptake of LDL in the liver. It has lipid-lowering, anti-inflammatory, and anti-oxidant effects that can help to reduce the risk of cardiovascular diseases. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to the development of new therapies for a range of diseases.
Synthesemethoden
The synthesis of 2-(4-acetylphenoxy)-N-(2-methoxyethyl)-N-(3-thienylmethyl)acetamide involves a multi-step process. One of the key steps involves the reaction of 4-acetylphenol with 3-bromothiophene in the presence of a palladium catalyst to form 4-(3-thienyl)acetophenone. This intermediate is then reacted with 2-methoxyethylamine and acetic anhydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-acetylphenoxy)-N-(2-methoxyethyl)-N-(3-thienylmethyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases such as hypercholesterolemia and atherosclerosis. It has been shown to have lipid-lowering effects by inhibiting the production of cholesterol in the liver and increasing the uptake of low-density lipoprotein (LDL) in the liver. It also has anti-inflammatory and anti-oxidant properties that can help to reduce the risk of cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-(4-acetylphenoxy)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14(20)16-3-5-17(6-4-16)23-12-18(21)19(8-9-22-2)11-15-7-10-24-13-15/h3-7,10,13H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVRESJNGUBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N(CCOC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4994881.png)
![4-bromo-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4994887.png)
![5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B4994898.png)
![6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994901.png)
![N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4994916.png)
![5-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4994921.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4994937.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclohexylbenzamide](/img/structure/B4994939.png)
![propyl 4-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B4994940.png)
![N-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4994950.png)
![3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994957.png)